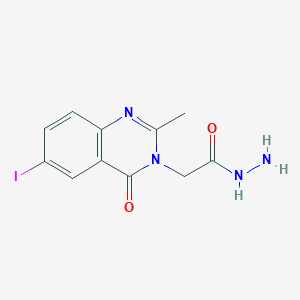
6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide is a synthetic organic compound belonging to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could produce various substituted quinazolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid
- 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid methyl ester
- 6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid ethyl ester
Uniqueness
6-Iodo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid hydrazide is unique due to the presence of the hydrazide group, which may impart specific biological activities and reactivity compared to its analogs.
Properties
CAS No. |
40889-50-7 |
|---|---|
Molecular Formula |
C11H11IN4O2 |
Molecular Weight |
358.14 g/mol |
IUPAC Name |
2-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H11IN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17) |
InChI Key |
RHZFCWWJDXPKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















